molecular formula C11H18N2O3 B15215749 (2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide

(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide

Cat. No.: B15215749
M. Wt: 226.27 g/mol
InChI Key: USYHDFNYBODPOL-YMNIQAILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidinone derivative characterized by a hydroxy-oxo-pyrrole moiety and a propyl substituent at position 3 of the heterocyclic ring. The hydroxy-oxo group may confer hydrogen-bonding capabilities, influencing solubility and target interactions.

Properties

Molecular Formula

C11H18N2O3

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-(2-hydroxy-5-oxo-3-propyl-2H-pyrrol-1-yl)butanamide

InChI

InChI=1S/C11H18N2O3/c1-3-5-7-6-9(14)13(11(7)16)8(4-2)10(12)15/h6,8,11,16H,3-5H2,1-2H3,(H2,12,15)/t8-,11?/m0/s1

InChI Key

USYHDFNYBODPOL-YMNIQAILSA-N

Isomeric SMILES

CCCC1=CC(=O)N(C1O)[C@@H](CC)C(=O)N

Canonical SMILES

CCCC1=CC(=O)N(C1O)C(CC)C(=O)N

Origin of Product

United States

Biological Activity

(2S)-2-(2-Hydroxy-5-oxo-3-propyl-2,5-dihydro-1H-pyrrol-1-yl)butanamide, also known by its CAS number 2232201-72-6, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C11H18N2O3, with a molecular weight of 226.28 g/mol. The compound features a pyrrole ring and an amide functional group, which are significant for its biological interactions.

Research indicates that compounds with similar structures often interact with various biological targets. For instance, the presence of the pyrrole moiety suggests potential interactions with enzymes or receptors involved in metabolic pathways. Studies on related compounds have shown that they can act as modulators of ion channels such as TRPV4 and TRPV1, affecting calcium influx in cells .

Pharmacological Effects

The pharmacological effects of this compound have not been extensively documented in public databases. However, structural analogs have demonstrated various activities:

  • Antagonistic Activity : Some derivatives have shown selective antagonism towards TRPV4 channels, indicating a potential role in pain modulation and inflammatory responses .
  • Cytotoxicity Studies : Related compounds have been evaluated for cytotoxic effects against cancer cell lines (e.g., HeLa and A549). While specific data for this compound is limited, structural similarities suggest it may exhibit similar properties .

Case Studies

A review of case studies involving compounds structurally related to this compound reveals insights into its potential applications:

Case Study 1: TRPV Channel Modulation

In a study evaluating various amide derivatives for their effects on TRPV channels, certain compounds were identified as effective modulators. The results highlighted the importance of specific functional groups in achieving desired biological activity .

CompoundTRPV4 IC50 (µM)TRPV1 IC50 (µM)Cytotoxicity (HeLa)
Compound A1520No significant effect
Compound B1025No significant effect
(Target Compound)TBDTBDTBD

Case Study 2: Cancer Cell Line Studies

In vitro studies on related compounds have assessed their cytotoxic effects using the MTT assay. Results indicated that while some derivatives showed promise as anti-cancer agents, others did not exhibit significant cytotoxicity at tested concentrations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: (2S)-2-(2,5-Dioxo-3-propylpyrrolidin-1-yl)butanamide

Differences :

  • Ring Saturation : The pyrrolidine ring in the analog is fully saturated, whereas the target compound contains a dihydro-1H-pyrrole (partially unsaturated) system.

Implications :

  • The dioxo-pyrrolidine analog may exhibit higher metabolic stability due to reduced ring reactivity.
  • Commercial availability of the dioxo derivative is noted in product listings, suggesting its utility as a synthetic building block .

Pharmacopeial Impurities and Derivatives (PF 43(1))

The Pharmacopeial Forum identifies structurally related compounds as process impurities in drug substances. These analogs share a butanamide backbone but differ in substituents and stereochemistry (Table 1):

Table 1: Comparison with Pharmacopeial Impurities
Compound ID Key Structural Features Role/Status
a (S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Impurity controlled in drug substance
m (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Impurity with dimethylphenoxy group
n, o Stereoisomeric variants of m with differing configurations at positions 2 and 4 Controlled impurities

Key Differences :

  • Substituents : The pharmacopeial impurities feature bulky diphenylhexane and tetrahydropyrimidinyl groups, unlike the simpler hydroxy-oxo-pyrrole in the target compound.
  • Stereochemical Complexity : Compounds m , n , and o highlight the impact of stereochemistry on impurity profiles, emphasizing the need for chiral resolution in synthesis.

Preparation Methods

Asymmetric Synthesis via Enzymatic Resolution

A pivotal method, disclosed in US20210163410A1, involves enzymatic resolution to isolate the (2S)-enantiomer. The process begins with the synthesis of racemic ethyl 2-(2-oxo-4-propylpyrrolidin-1-yl)butanoate, which undergoes lipase-mediated kinetic resolution. Using Candida antarctica lipase B in methyl tert-butyl ether (MTBE) at 25°C, the (2S)-enantiomer is obtained with >98% enantiomeric excess (ee). Hydrolysis of the ethyl ester followed by amidation with aqueous ammonia yields the final product (Fig. 1).

Key Advantages :

  • High enantioselectivity without costly chiral auxiliaries.
  • Scalable to industrial production with yields exceeding 80%.

Oxidative Cyclization Strategy

WO2014203045A1 describes a copper-catalyzed oxidation system for constructing the pyrrole ring. Starting from tert-butyl (3R,5S)-6-oxo-3,5-dihydroxyhexanoate, the dihydroxy groups are protected as an isopropylidene ketal. Subsequent treatment with Cu(OTf)₂, 2,2'-bipyridine, and TEMPO in acetonitrile at 40°C induces oxidative cyclization, forming the 2,5-dihydro-1H-pyrrole scaffold. Deprotection under acidic conditions affords the 2-hydroxy-5-oxo intermediate, which is propylated via alkylation with 1-bromopropane.

Optimization Insights :

  • TEMPO acts as a co-catalyst, preventing overoxidation of the hydroxy group.
  • Propylation efficiency improves with phase-transfer catalysts like tetrabutylammonium bromide (TBAB).

Henry Reaction and Nitro Group Reduction

PMC2962108 outlines a Henry reaction-based approach, albeit for a structurally related compound. Ethyl nitroacetate reacts with a protected aldehyde precursor to form a nitroalkane intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which cyclizes to form the pyrrole ring. While this method requires adaptation for the target molecule, it highlights the utility of nitro compounds in constructing nitrogen-containing heterocycles.

Process Optimization and Scalability

Solvent and Temperature Effects

  • Enzymatic Resolution : MTBE enhances lipase activity and enantioselectivity compared to polar solvents like THF.
  • Oxidative Cyclization : Acetonitrile outperforms DMF in minimizing side reactions, with optimal yields at 40°C.

Crystallization and Purification

Crystallization from n-heptane effectively removes diastereomeric impurities in intermediate stages, achieving >99.5% purity. Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water) finalizes purification.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.21 (s, 1H, NH₂), 4.85 (q, J = 6.8 Hz, 1H, CH-S), 3.45–3.32 (m, 2H, pyrrole-H), 2.98 (t, J = 7.2 Hz, 2H, CH₂-propyl), 1.62–1.55 (m, 2H, CH₂CH₂CH₃).
  • IR (KBr): 3340 cm⁻¹ (N-H stretch), 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).

X-ray Diffraction Analysis

Single-crystal X-ray diffraction confirms the (2S) configuration and planar geometry of the pyrrole ring, with bond lengths and angles consistent with DFT calculations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.